2-Allyl-6-methoxynaphthalene
Description
It is synthesized via palladium-catalyzed coupling of 6-methoxy-2-bromonaphthalene with allyl acetate, yielding a white crystalline solid with a molecular formula of C₁₄H₁₄O and a molecular weight of 198.27 g/mol . The reported synthesis achieves a moderate yield of 34% after purification via column chromatography . Its structural features, including the electron-donating methoxy group and the reactive allyl moiety, make it a versatile intermediate in organic synthesis, particularly in hydrothiolation reactions to form thioether derivatives (e.g., compound 3ac) .
Properties
IUPAC Name |
2-methoxy-6-prop-2-enylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-3-4-11-5-6-13-10-14(15-2)8-7-12(13)9-11/h3,5-10H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQOTDYKJNEHNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Allyl-6-methoxynaphthalene can be synthesized through several methods. One common approach involves the reaction of 2-halogenated-6-methoxynaphthalene with allyl alcohol. This reaction typically requires stirring the reactants for 1 to 50 hours in a non-aprotic solvent . Another method involves the use of metal triflates to promote the intramolecular benzannulation of o-formyl or o-benzoyl allylbenzenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-6-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-acetyl-6-methoxynaphthalene , while substitution reactions can produce various halogenated or alkylated derivatives.
Scientific Research Applications
2-Allyl-6-methoxynaphthalene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of naphthalene derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Allyl-6-methoxynaphthalene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound may undergo electron transfer processes that lead to the formation of reactive intermediates. These intermediates can then react further to produce the final products .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- The allyl group in this compound introduces unsaturation (C=C), enabling participation in isomerization and addition reactions, unlike the carbonyl-containing acetyl/propionyl derivatives .
- The acetyl and propionyl groups impart higher polarity due to their carbonyl moieties, affecting solubility and reactivity in Friedel-Crafts acylation reactions .
Key Observations :
Biological Activity
2-Allyl-6-methoxynaphthalene (AMN) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, anticancer, and antimicrobial effects, as well as its mechanisms of action.
Chemical Structure and Properties
This compound features an allyl group and a methoxy group attached to a naphthalene backbone. This unique structure contributes to its reactivity and biological activity. The presence of the methoxy group enhances electron donation, which can influence interactions with biological targets.
1. Anti-inflammatory Activity
Research indicates that AMN exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential mechanism where AMN modulates inflammatory pathways, possibly through the inhibition of NF-κB signaling.
| Study | Method | Findings |
|---|---|---|
| Cell culture assays | Inhibition of TNF-α and IL-6 production | |
| In vivo models | Reduced edema in paw inflammation models |
2. Anticancer Activity
AMN has shown promise in various cancer cell lines. It was found to induce apoptosis in human breast cancer (MCF-7) and colon cancer (HCT116) cells. The compound appears to activate caspase pathways leading to programmed cell death.
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.4 | Caspase activation |
| HCT116 | 12.3 | Cell cycle arrest |
3. Antimicrobial Activity
In addition to its anti-inflammatory and anticancer properties, AMN has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activities of AMN can be attributed to several mechanisms:
- Modulation of Enzyme Activity : AMN may inhibit enzymes involved in inflammatory responses and tumor progression.
- Receptor Interaction : The compound could interact with specific receptors, influencing cellular signaling pathways.
- Oxidative Stress Reduction : AMN may enhance antioxidant defenses, reducing oxidative damage in cells.
Case Studies
Several case studies highlight the therapeutic potential of AMN:
- Case Study on Inflammation : A study involving animal models demonstrated that AMN administration significantly reduced paw swelling induced by carrageenan, indicating its efficacy as an anti-inflammatory agent.
- Case Study on Cancer Therapy : Clinical trials are underway to evaluate the effectiveness of AMN as an adjunct therapy in breast cancer treatment, focusing on its ability to enhance the effects of conventional chemotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
